molecular formula C15H19NO B2990132 N-(2-Phenylpentan-2-yl)but-2-ynamide CAS No. 2411287-99-3

N-(2-Phenylpentan-2-yl)but-2-ynamide

Cat. No.: B2990132
CAS No.: 2411287-99-3
M. Wt: 229.323
InChI Key: SRAVPYWAZGGHLC-UHFFFAOYSA-N
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Description

N-(2-Phenylpentan-2-yl)but-2-ynamide is a unique compound belonging to the class of ynamides. Ynamides are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in various chemical reactions .

Preparation Methods

The synthesis of N-(2-Phenylpentan-2-yl)but-2-ynamide typically involves the reaction of an appropriate amine with an alkyne. One common method is the reaction of 2-phenylpentan-2-amine with but-2-ynoic acid under specific conditions to form the desired ynamide. Industrial production methods often involve the use of transition metal catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

N-(2-Phenylpentan-2-yl)but-2-ynamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-Phenylpentan-2-yl)but-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenylpentan-2-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating nitrogen atom and the electron-withdrawing group attached to the triple bond. This dual reactivity allows it to participate in various chemical transformations, including nucleophilic and electrophilic reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(2-Phenylpentan-2-yl)but-2-ynamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of nucleophilic and electrophilic properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(2-phenylpentan-2-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-4-9-14(17)16-15(3,12-5-2)13-10-7-6-8-11-13/h6-8,10-11H,5,12H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAVPYWAZGGHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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